Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a piperidine ring substituted with a methoxybenzoyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar piperidine ring structure but with a benzyl group instead of a methoxybenzoyl group.
Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate: Similar structure with the methoxy group at the 4-position instead of the 3-position.
Uniqueness
Methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-(3-methoxybenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-13-5-3-4-12(10-13)14(17)16-8-6-11(7-9-16)15(18)20-2/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBDLAMBYGRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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